(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)-2-propenenitrile
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Description
(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)-2-propenenitrile is a useful research compound. Its molecular formula is C14H10ClNOS and its molecular weight is 275.75. The purity is usually 95%.
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Scientific Research Applications
Optical and Photophysical Properties Enhancement
Postfunctionalization of poly(3-hexylthiophene) (P3HT) with various functional groups, including 2-thienyl, has shown significant effects on the optical and photophysical properties of poly(thiophene)s. Modifications with 2-thienyl substituents notably increase solid-state fluorescence, offering potential applications in enhancing the efficiency of optoelectronic devices. Such molecular control provides a pathway for tuning the optical properties of poly(thiophene)s, crucial for developing advanced materials for electronics and photonics (Li, Vamvounis, & Holdcroft, 2002).
Electrochemical Polymerization and Material Properties
The electrochemical polymerization of terthiophene derivatives, including those substituted with 2-thienyl groups, has been explored to understand the polymerizability and properties of the resulting polymers. These studies reveal how substituents influence solubility, electronic properties, and the potential for creating novel materials with tailored characteristics for electronic applications (Visy, Lukkari, & Kankare, 1994).
Crystal Structure Analysis for Novel Compounds
The synthesis and crystal structure analysis of compounds containing 2-(3-alkyl)thienyl groups, akin to the core structure of the compound , demonstrate the role of unclassical hydrogen bonds in forming polymers. This research underscores the importance of structural analysis in understanding the material's properties and guiding the synthesis of novel compounds with desired physical and chemical characteristics (Wang, Li, Wu, & Zhang, 2011).
Nonlinear Optical Properties for Semiconductor Devices
Research into chalcone derivatives, including those with structures related to "(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)-2-propenenitrile," has highlighted their potential in semiconductor devices. These compounds exhibit significant linear and nonlinear optical properties, making them suitable for use in optoelectronic devices. The study of such materials contributes to the development of high-performance semiconductors with enhanced charge transport capabilities (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-13-5-4-10(8-12(13)15)7-11(9-16)14-3-2-6-18-14/h2-8H,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFYVODTKVJJW-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.